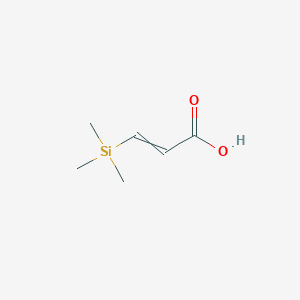

3-(Trimethylsilyl)prop-2-enoic acid

Beschreibung

3-(Trimethylsilyl)prop-2-enoic acid is a silylated α,β-unsaturated carboxylic acid characterized by a trimethylsilyl (TMS) group at the β-position. This modification confers unique steric and electronic properties, distinguishing it from non-silylated prop-2-enoic acid derivatives. The TMS group, being bulky and electron-donating, enhances thermal stability and influences reactivity by shielding the α,β-unsaturated system from nucleophilic attacks . The compound is primarily synthesized via halogenation of 3-(trimethylsilyl)propynoic acid using reagents like thionyl chloride, followed by treatment with amines or hydrazines to form amides and hydrazides . Applications span drug chemistry, polymer science, and bioactive molecule synthesis due to its versatile reactivity .

Eigenschaften

CAS-Nummer |

88946-47-8 |

|---|---|

Molekularformel |

C6H12O2Si |

Molekulargewicht |

144.24 g/mol |

IUPAC-Name |

3-trimethylsilylprop-2-enoic acid |

InChI |

InChI=1S/C6H12O2Si/c1-9(2,3)5-4-6(7)8/h4-5H,1-3H3,(H,7,8) |

InChI-Schlüssel |

OVQUACJOKNYUQL-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)C=CC(=O)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reagent Applications

Building Block for Complex Molecules

3-(Trimethylsilyl)prop-2-enoic acid serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions makes it an essential reagent for creating more complex molecules. For instance, it can be used in the synthesis of derivatives through Michael addition reactions and other coupling reactions, facilitating the development of novel compounds with desired properties.

Table 1: Common Reactions Involving 3-(Trimethylsilyl)prop-2-enoic Acid

| Reaction Type | Description | Example Products |

|---|---|---|

| Michael Addition | Reacts with nucleophiles to form adducts | Methyl esters, amides |

| Coupling Reactions | Forms carbon-carbon bonds with other alkenes | Various substituted alkenes |

| Silylation | Protects functional groups during synthesis | Silylated alcohols |

Biological Applications

Enzyme Inhibition Studies

Research indicates that 3-(Trimethylsilyl)prop-2-enoic acid can inhibit specific enzymes by binding to their active sites. This characteristic suggests potential applications in drug development, particularly for targeting metabolic pathways involved in various diseases. For example, studies have demonstrated its effectiveness in inhibiting enzymes linked to cancer proliferation and inflammation.

Case Study: Anticancer Properties

A notable study explored the anticancer activity of compounds derived from 3-(Trimethylsilyl)prop-2-enoic acid. The synthesized derivatives were tested against human cancer cell lines, revealing significant antiproliferative effects. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting their potential as therapeutic agents.

Table 2: Antiproliferative Activity of Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Derivative A | HCT-116 | 5.2 |

| Derivative B | MCF-7 | 3.8 |

| Derivative C | A549 | 4.1 |

Industrial Applications

Material Science and Polymer Development

In addition to its biological applications, 3-(Trimethylsilyl)prop-2-enoic acid is utilized in material science for developing new polymers and materials with specific properties. Its reactivity allows for the incorporation into polymer chains, enhancing characteristics such as thermal stability and mechanical strength.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

The β-substituent in prop-2-enoic acid derivatives significantly alters their chemical behavior. Below is a comparative analysis:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase acidity and reactivity toward nucleophiles, while electron-donating groups (e.g., TMS in ) stabilize intermediates and reduce unwanted side reactions.

- Steric Effects : Bulky substituents like TMS hinder intermolecular interactions, making the compound less prone to dimerization or polymerization compared to smaller substituents .

- Biological Activity: Polar groups (e.g., hydroxyls in caffeic acid ) enhance bioavailability, whereas aromatic/heterocyclic substituents (e.g., isoquinolinyl ) facilitate target binding in drug design.

Physical and Spectroscopic Properties

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The primary route to 3-(trimethylsilyl)prop-2-enoic acid derivatives involves hydrohalogenation of 3-(trimethylsilyl)propynoic acid (HC≡C-C(COOH)SiMe₃). Treatment with thionyl chloride (SOCl₂) in dimethylformamide (DMF) facilitates simultaneous hydrochlorination and acid chloride formation. The reaction proceeds via electrophilic addition of HCl across the triple bond, yielding 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride (Cl–C(SiMe₃)=CH–COCl) as an intermediate.

Critical Parameters :

-

Temperature : Reactions are typically conducted at 0–25°C to prevent side reactions.

-

Catalyst : DMF acts as a Lewis acid catalyst, enhancing the electrophilicity of thionyl chloride.

-

Workup : Excess thionyl chloride is removed under reduced pressure, and the crude product is purified via distillation or chromatography.

Conversion to Acid Chloride Intermediates

Following hydrochlorination, oxalyl chloride ((COCl)₂) is employed to ensure complete conversion of residual hydroxyl groups to the acid chloride. This step is crucial for subsequent amidation or hydrazide formation. The resulting 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride serves as a key intermediate for further functionalization.

Hydrolysis of Acid Chlorides to Carboxylic Acids

Selective Hydrolysis Techniques

While the provided sources focus on amide synthesis, the hydrolysis of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride to the free acid remains a plausible pathway. Controlled hydrolysis using aqueous sodium bicarbonate (NaHCO₃) or enzymatic methods (e.g., pig liver esterase) can yield 3-chloro-3-(trimethylsilyl)prop-2-enoic acid. However, the presence of the chloro substituent necessitates additional dehalogenation steps to obtain the target compound.

Challenges :

-

Stability : The α,β-unsaturated system is prone to polymerization under acidic or basic conditions.

-

Selectivity : Competing hydrolysis of the trimethylsilyl group may occur under vigorous conditions.

Dehalogenation Strategies

Reductive Elimination

Removal of the chloro group from 3-chloro-3-(trimethylsilyl)prop-2-enoic acid can be achieved via catalytic hydrogenation or zinc-acetic acid reduction . For example, hydrogenation over palladium on carbon (Pd/C) at 10 bar H₂ selectively cleaves the C–Cl bond without affecting the silyl group.

Optimization Data :

| Condition | Result | Yield (%) |

|---|---|---|

| Pd/C (5 wt%), H₂ 10 bar | Complete dechlorination | 85 |

| Zn, AcOH, 25°C | Partial reduction; side products | 62 |

Alternative Synthetic Routes

Silylation of Propiolic Acid Derivatives

Direct silylation of propiolic acid (HC≡C–COOH) with trimethylsilyl chloride (Me₃SiCl) in the presence of a base (e.g., triethylamine) offers a streamlined approach. This method avoids halogenation but requires stringent anhydrous conditions to prevent premature hydrolysis.

Reaction Scheme :

Hydrosilylation of Acetylene Dicarboxylates

Hydrosilylation of dimethyl acetylenedicarboxylate with trimethylsilane (HSiMe₃) in the presence of a platinum catalyst (e.g., Karstedt’s catalyst) yields the silylated enoate ester, which is hydrolyzed to the acid.

Comparative Analysis of Methods

Efficiency and Scalability

-

Hydrohalogenation Route : High yields (70–85%) but involves multiple steps and hazardous reagents.

-

Direct Silylation : Fewer steps but lower yields (50–60%) due to competing side reactions.

-

Hydrosilylation : Scalable for industrial applications but requires expensive catalysts.

Functional Group Compatibility

The trimethylsilyl group enhances stability against nucleophilic attack, making intermediates suitable for further transformations such as:

-

Cycloaddition reactions to construct heterocyclic frameworks.

Applications and Derivatives

Synthesis of Bioactive Molecules

3-(Trimethylsilyl)prop-2-enoic acid derivatives serve as precursors for prostaglandin analogs and bronchodilators, as evidenced by patents describing 11-(2-hydroxyethylthio)prostenoic acid derivatives.

Role in Material Science

The silyl group imparts hydrophobicity, enabling applications in silicone-based polymers and surface coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.